molecular formula C9H7NO4 B13974584 4,7-Dihydroxy-2-methylisoindoline-1,3-dione

4,7-Dihydroxy-2-methylisoindoline-1,3-dione

Cat. No.: B13974584
M. Wt: 193.16 g/mol
InChI Key: ZFXZZDPFMCDVGF-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-2-methylisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the hydroxyl and methyl groups . Another method includes the reaction of maleimides or maleic anhydride with styrenes, forming the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydroxy-2-methylisoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and methyl group make it a versatile molecule for various applications in research and industry .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4,7-dihydroxy-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3

InChI Key

ZFXZZDPFMCDVGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

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